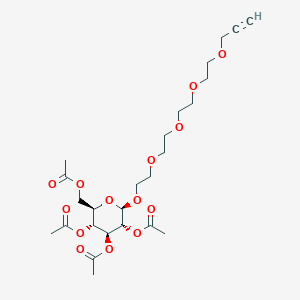

Propargyl-PEG5-tetra-Ac-beta-D-glucose

Übersicht

Beschreibung

Propargyl-PEG5-tetra-Ac-beta-D-glucose is a Click Chemistry-ready crosslinker containing a propargyl group and beta-D-glucose. The propargyl groups can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield stable triazole linkages. D-glucose increases solubility in aqueous media and increases the selectivity of the PEGylation reaction.

Wissenschaftliche Forschungsanwendungen

Biokonjugation in der Proteomik

Propargyl-PEG5-tetra-Ac-beta-D-glucose: wird in der Proteomik für Biokonjugationszwecke verwendet {svg_1}. Die Propargylgruppe ermöglicht Click-Chemie-Reaktionen mit Azid-modifizierten Proteinen oder Peptiden, wodurch die Anbindung von Glucoseeinheiten an diese Biomoleküle erleichtert wird. Dies ist besonders nützlich für die Untersuchung von Glykosylierungsmustern und Protein-Interaktionen in Zellen.

Arzneimittel-Abgabesysteme

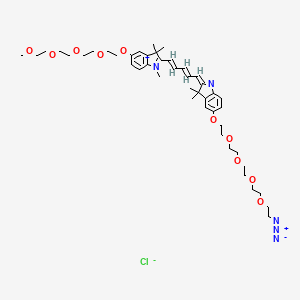

In der Pharmakologie dient diese Verbindung als Linker in Arzneimittel-Abgabesystemen {svg_2}. Ihre PEG-Modifikation verbessert die Löslichkeit und Stabilität von therapeutischen Wirkstoffen, was eine effizientere Abgabe an Zielorte ermöglicht. Die Glucose-Einheit kann auch für eine gezielte Abgabe genutzt werden, da bestimmte Zellen eine höhere Glukoseaufnahme aufweisen.

Medizinische Chemie

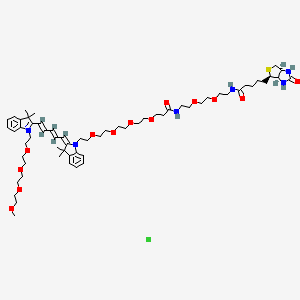

“this compound” ist in der medizinischen Chemie ein wichtiges Werkzeug für die Entwicklung von Glykokonjugat-Vakzinen {svg_3}. Die Glucose-Komponente kann als Targeting-Einheit fungieren, während die PEG-Kette und die Propargylgruppe ein Gerüst für die Anbindung von Antigenen oder Adjuvanzien bieten und die Spezifität der Immunantwort verbessern.

Organische Synthese

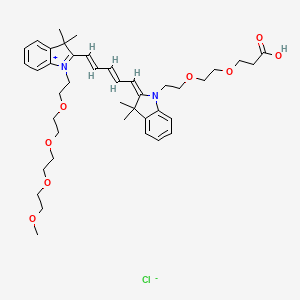

In der organischen Chemie wird diese Verbindung verwendet, um Glucose-Derivate in komplexe Moleküle einzuführen {svg_4}. Die Propargylgruppe ist unter milden Bedingungen reaktiv, wodurch die Synthese verschiedener organischer Strukturen mit potenzieller biologischer Aktivität ermöglicht wird.

Analytische Chemie

Analytische Chemiker verwenden “this compound” zur Modifizierung von Oberflächen in Biosensoren {svg_5}. Die Glucose-Einheit interagiert mit Analyten, während die PEG-Kette unspezifische Bindung verhindert und so die Genauigkeit und Empfindlichkeit des Sensors verbessert.

Materialwissenschaften

In den Materialwissenschaften findet die Verbindung Anwendung bei der Herstellung intelligenter Materialien {svg_6}. Die Glucose-Einheit kann Biokompatibilität gewährleisten, während die PEG-Kette Flexibilität und Hydratationseigenschaften verleiht, die für die Entwicklung von responsiven Hydrogelen oder Beschichtungen nützlich sind.

Chemieingenieurwesen

Chemieingenieure können “this compound” beim Entwurf von Bioreaktoren oder als Komponente bei chemischen Trennverfahren einsetzen {svg_7}. Ihre Fähigkeit zur selektiven Bindung kann für die Affinitätschromatographie oder in Membrantechnologien genutzt werden.

Umweltwissenschaften

Schließlich könnte diese Verbindung in den Umweltwissenschaften bei der Entwicklung von biologisch abbaubaren Materialien oder für die selektive Entfernung von Schadstoffen aus Wasserquellen verwendet werden {svg_8}. Der Glucose-Anteil kann von Mikroorganismen metabolisiert werden, während die PEG-Kette bestimmte Schadstoffe aufnehmen kann.

Wirkmechanismus

Target of Action

The primary targets of Propargyl-PEG5-tetra-Ac-beta-D-glucose are azide-bearing compounds or biomolecules . The compound is designed to interact with these targets via a copper-catalyzed azide-alkyne Click Chemistry .

Mode of Action

This compound contains a propargyl group that can react with azide-bearing compounds or biomolecules . This reaction, facilitated by copper, results in the formation of stable triazole linkages .

Biochemical Pathways

The formation of stable triazole linkages can potentially alter the function and behavior of the target biomolecules .

Pharmacokinetics

The presence of d-glucose in the compound is known to increase its solubility in aqueous media , which could potentially influence its bioavailability.

Result of Action

The primary result of the action of this compound is the formation of stable triazole linkages with azide-bearing compounds or biomolecules . This can lead to changes in the structure and function of these biomolecules.

Action Environment

The action of this compound is influenced by the presence of copper, which catalyzes the reaction between the propargyl group and azide-bearing compounds . Additionally, the compound’s solubility and selectivity of reaction are increased in aqueous media due to the presence of D-glucose .

Biochemische Analyse

Biochemical Properties

Propargyl-PEG5-tetra-Ac-beta-D-glucose plays a significant role in biochemical reactions due to its ability to form stable triazole linkages through Click Chemistry. The propargyl groups in the compound can react with azide-bearing compounds or biomolecules, facilitating the formation of these linkages . This reaction is catalyzed by copper, which enhances the efficiency and selectivity of the process. The beta-D-glucose moiety in this compound increases its solubility in aqueous media, further improving the selectivity of the PEGylation reaction . This compound interacts with various enzymes, proteins, and other biomolecules, making it a versatile tool in biochemical research.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form stable triazole linkages with azide-bearing biomolecules allows it to modify proteins and other cellular components, thereby altering their function and activity . This can lead to changes in cell signaling pathways and gene expression, ultimately impacting cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry . This reaction results in the formation of stable triazole linkages, which can modify the structure and function of proteins and other biomolecules. The beta-D-glucose moiety in the compound enhances its solubility in aqueous media, facilitating its interaction with various biomolecules . This mechanism allows this compound to exert its effects at the molecular level, including enzyme inhibition or activation and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known for its stability and can be stored at -20°C for extended periods without significant degradation . Its long-term effects on cellular function have been observed in both in vitro and in vivo studies. These studies have shown that this compound can have lasting impacts on cell signaling pathways, gene expression, and cellular metabolism, depending on the duration of exposure and concentration used .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can have threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular function and metabolism . At high doses, this compound may exhibit toxic or adverse effects, highlighting the importance of careful dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization within cells . The compound’s ability to form stable triazole linkages through Click Chemistry allows it to participate in metabolic processes that modify proteins and other biomolecules . This can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s beta-D-glucose moiety enhances its solubility in aqueous media, facilitating its movement within the cellular environment . This allows this compound to reach its target sites and exert its effects on cellular function and metabolism.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function . The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization allows this compound to interact with specific biomolecules and participate in targeted biochemical reactions, enhancing its overall efficacy in research applications .

Eigenschaften

IUPAC Name |

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38O14/c1-6-7-30-8-9-31-10-11-32-12-13-33-14-15-34-25-24(38-20(5)29)23(37-19(4)28)22(36-18(3)27)21(39-25)16-35-17(2)26/h1,21-25H,7-16H2,2-5H3/t21-,22-,23+,24-,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAGPELHTINAWKB-NHTNDUFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OCCOCCOCCOCCOCC#C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OCCOCCOCCOCCOCC#C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[3-[2-[2-[2-(3-hydroxybut-3-enoxy)ethoxy]ethoxy]ethyl]-1,3-benzothiazol-3-ium-2-yl]penta-2,4-dienylidene]-1,3-benzothiazol-3-yl]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B1193361.png)